molecular formula C17H15N3OS B2688168 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea CAS No. 313403-72-4

1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea

Cat. No. B2688168
CAS RN: 313403-72-4
M. Wt: 309.39
InChI Key: YYGBQPKVPOGMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea, also known as PNU-74654, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising activity against various diseases.

Scientific Research Applications

Hydrogel Formation and Physical Property Tuning

G. Lloyd and J. Steed (2011) investigated hydrogels formed by urea derivatives, demonstrating the role of anions in tuning the rheology, morphology, and gelation of low molecular weight salt hydrogelators. This study highlights the impact of anion identity on the physical properties of the gels, offering insights into designing materials with specific mechanical characteristics (Lloyd & Steed, 2011).

Synthetic Methods for Thiadiazol-2-yl Urea Derivatives

Kejian Li and Wenbin Chen (2008) developed a straightforward and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation. This work provides a new pathway for preparing these compounds, potentially useful in various chemical syntheses and pharmaceutical applications (Li & Chen, 2008).

Biological Activity of Urea Derivatives

A study by A. Ricci and C. Bertoletti (2009) on urea derivatives showed that some compounds exhibit cytokinin-like activity, influencing cell division and differentiation. This property is utilized in in vitro plant morphogenesis studies, demonstrating the potential of urea derivatives in agricultural and botanical research (Ricci & Bertoletti, 2009).

Enantioselective Anion Receptors

The synthesis of atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino-acid derivatives by C. Roussel et al. (2006) underscores the significance of urea derivatives in chiral recognition and separation processes. This research opens avenues for the development of novel enantioselective sensors and separation agents (Roussel et al., 2006).

Anticancer and Enzyme Inhibition Studies

Sana Mustafa et al. (2014) synthesized and evaluated the enzyme inhibition and anticancer activities of unsymmetrical 1,3-disubstituted ureas. This study highlights the therapeutic potential of urea derivatives, particularly in developing new anticancer agents (Mustafa et al., 2014).

properties

IUPAC Name

1-(4-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-7-9-14(10-8-12)18-16(21)20-17-19-15(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGBQPKVPOGMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea

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